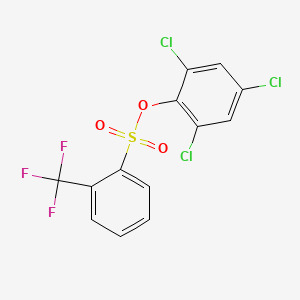
2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate
Übersicht
Beschreibung
2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate is a useful research compound. Its molecular formula is C13H6Cl3F3O3S and its molecular weight is 405.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
The trifluoromethyl group is known for its high electronegativity and can influence the chemical behavior of the compound. The benzenesulfonate group is a good leaving group in organic reactions, which could suggest that this compound might act as an intermediate in certain chemical reactions . The trichlorophenyl group is a type of chlorinated phenol, which has been used in various applications such as fungicides, herbicides, insecticides, antiseptics, defoliants, and glue preservatives .
Biologische Aktivität
2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate (CAS No. 1171919-40-6) is a synthetic compound with significant biological implications. Its complex structure, characterized by multiple halogen substitutions, suggests potential interactions with biological systems that warrant thorough investigation. This article aims to explore its biological activity, including mechanisms of action, effects on microbial communities, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₆Cl₃F₃O₃S, with a molecular weight of 405.60 g/mol. The compound features a trichlorophenyl group and a trifluoromethyl group attached to a benzenesulfonate moiety, which contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₆Cl₃F₃O₃S |
| Molecular Weight | 405.60 g/mol |
| CAS Number | 1171919-40-6 |
| Melting Point | Not specified |
The biological activity of this compound is primarily linked to its effects on microbial populations and enzymatic pathways. Studies suggest that compounds with similar structures can exhibit antimicrobial properties by disrupting cellular processes such as:
- Cell wall synthesis : Halogenated compounds can interfere with the integrity of microbial cell walls.
- Metabolic inhibition : They may inhibit key metabolic pathways, leading to reduced growth rates or cell death.
Microbial Impact
Research has indicated that chlorinated phenols can significantly affect microbial communities in environmental settings. For instance, studies involving the degradation of related compounds like 2,4,6-trichlorophenol (246TCP) demonstrate that these compounds can inhibit methanogenesis and alter fermentation product profiles in anaerobic environments .
Case Study: Anaerobic Degradation of 246TCP
A study investigated the anaerobic degradation of 246TCP using acclimated granular sludge. Key findings include:
- Inhibition Concentration : Methanogenesis was inhibited at concentrations above 380 μM.
- Dechlorination Pathways : The dechlorination occurred primarily at the ortho position, generating intermediates such as 24DCP and final products like 4-chlorophenol.
- Bioaccumulation : Active biomass showed the capability to bioaccumulate chlorinated phenols and their degradation products .
Table 2: Summary of Microbial Effects
| Parameter | Observed Effect |
|---|---|
| Methanogenesis Inhibition | Above 380 μM |
| Dechlorination Products | 24DCP, 4-chlorophenol |
| Bioaccumulation | Significant in active biomass |
Applications in Research and Industry
Given its biological activity, this compound has potential applications in various fields:
- Environmental Science : Understanding its degradation pathways can inform bioremediation strategies for contaminated sites.
- Pharmaceuticals : Its antimicrobial properties could be explored for developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
(2,4,6-trichlorophenyl) 2-(trifluoromethyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRAJSOTUQONFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















